molecular formula C47H80O8 B12688896 4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate CAS No. 94247-43-5

4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate

Cat. No.: B12688896
CAS No.: 94247-43-5
M. Wt: 773.1 g/mol
InChI Key: JLDJWPBPHMLEAB-KSTNYAOJSA-N
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Description

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate is a complex organic compound with the molecular formula C47H80O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate typically involves a multi-step processThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate lies in its specific structural arrangement and the resulting chemical and biological properties.

Properties

CAS No.

94247-43-5

Molecular Formula

C47H80O8

Molecular Weight

773.1 g/mol

IUPAC Name

4-[(E)-12-[4-[2-[4-[(E)-12-(3-carboxypropanoyloxy)dodec-10-enyl]cyclohexyl]propan-2-yl]cyclohexyl]dodec-2-enoxy]-4-oxobutanoic acid

InChI

InChI=1S/C47H80O8/c1-47(2,41-29-25-39(26-30-41)23-19-15-11-7-3-5-9-13-17-21-37-54-45(52)35-33-43(48)49)42-31-27-40(28-32-42)24-20-16-12-8-4-6-10-14-18-22-38-55-46(53)36-34-44(50)51/h17-18,21-22,39-42H,3-16,19-20,23-38H2,1-2H3,(H,48,49)(H,50,51)/b21-17+,22-18+

InChI Key

JLDJWPBPHMLEAB-KSTNYAOJSA-N

Isomeric SMILES

CC(C1CCC(CC1)CCCCCCCCC/C=C/COC(=O)CCC(=O)O)(C2CCC(CC2)CCCCCCCCC/C=C/COC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)(C1CCC(CC1)CCCCCCCCCC=CCOC(=O)CCC(=O)O)C2CCC(CC2)CCCCCCCCCC=CCOC(=O)CCC(=O)O

Origin of Product

United States

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